Cystamine dihydrochloride
Overview
Description
Cystamine dihydrochloride is an organic disulfide compound with the chemical formula C4H12N2S2·2HCl. It is formed when cystine undergoes decarboxylation. This compound is typically handled as a dihydrochloride salt due to its stability at room temperature. This compound is known for its applications in various fields, including biochemistry, medicine, and materials science.
Mechanism of Action
Target of Action
Cystamine dihydrochloride primarily targets the CTNS gene that encodes for cystinosin , a protein responsible for transporting cystine out of the cell lysosome . A defect in cystinosin function leads to cystine accumulation throughout the body, especially in the eyes and kidneys .
Mode of Action
This compound acts as a cystine depleting agent . It interacts with its targets by reducing the accumulation of cystine crystals in the body and eye tissues, which are characteristic of a rare genetic disorder called cystinosis .
Biochemical Pathways
This compound affects the biochemical pathways involved in the metabolism of cystine. It mitigates oxidative stress and inflammation and upregulates neuroprotective pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling .
Pharmacokinetics
It’s known that the compound is generally handled as the dihydrochloride salt, which is stable up to 203-214 °c . It’s also soluble in water, which could potentially impact its bioavailability .
Result of Action
The primary result of this compound’s action is the reduction of cystine accumulation in the body. This can alleviate the symptoms of cystinosis, particularly in the eyes and kidneys . It also has potential therapeutic applications in neurodegenerative and neuropsychiatric diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it’s known that the compound is unstable in its pure form and is generally handled as the dihydrochloride salt for stability . Furthermore, it’s soluble in water and ethanol, which can influence its action and efficacy .
Biochemical Analysis
Biochemical Properties
Cystamine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind reversibly with purified DNA in vitro . It is also used as a heparin antagonist and sulfhydryl modifying reagent . Furthermore, it can be utilized as a building block in the synthesis of disulfide cross-linked oligodeoxyribonucleotides .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to mitigate oxidative stress and inflammation and upregulate neuroprotective pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to bind reversibly with purified DNA in vitro .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, it has been shown that treatment with this compound significantly extended survival, improved body weight and motor performance, and delayed the neuropathological sequela in R6/2 transgenic HD mice .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . For example, in a study treating wild-type and R6/2 mice with 112, 225, and 400 mg/kg daily intraperitoneal injection of this compound, it was found that the effects varied with the dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels . For instance, Cystamine in the body is reduced into cysteamine and RS-cysteamine mixed disulfide by thiol-disulfide exchange .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, and it could have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are crucial. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cystamine dihydrochloride can be synthesized through the oxidation of cysteamine hydrochloride. The process involves the following steps:
- Weighing the components: 20-50% cysteamine hydrochloride, 15-25% water, 1-10% compounded latex, 22-35% adsorbent, and 1-15% catalyst.
- Adding the compounded latex to water, followed by cysteamine hydrochloride, and stirring uniformly.
- Allowing the mixture to stand at room temperature for 2-3 hours.
- Milling the mixture once or twice using a colloid mill.
- Adding the adsorbent to obtain a solid powder.
- Adding the catalyst (aminobutyric acid) and stirring uniformly.
- Allowing the mixture to stand in a container at room temperature for 48-120 hours until the internal temperature matches the room temperature.
- Dissolving the reaction products in water, filtering, purifying with ethanol, and precipitating to obtain pure this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise temperature control and the use of liquid-phase reaction equipment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Cystamine dihydrochloride undergoes various chemical reactions, including:
Substitution: Reaction with nucleophiles to form substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., dithiothreitol), and nucleophiles (e.g., amines) .
Major Products
The major products formed from these reactions include disulfides, thiols, and substituted derivatives .
Scientific Research Applications
Cystamine dihydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Cystamine dihydrochloride is compared with similar compounds such as cysteamine and cystine:
Cysteamine: The decarboxylated derivative of cysteine, known for its radioprotective effects and use in treating cystinosis.
Cystine: The oxidized dimer form of cysteine, involved in protein structure stabilization.
Uniqueness
This compound is unique due to its stability as a dihydrochloride salt and its wide range of applications in various fields, from biochemistry to materials science .
Similar Compounds
- Cysteamine
- Cystine
- 2-Mercaptoethylamine
Properties
IUPAC Name |
2-(2-aminoethyldisulfanyl)ethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2S2.2ClH/c5-1-3-7-8-4-2-6;;/h1-6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFRRMZSSPQMOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCN)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51-85-4 (Parent) | |
Record name | Cystamine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6058766 | |
Record name | 2,2'-Dithiodi(ethylammonium) dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White odorless hygroscopic powder; [Alfa Aesar MSDS] | |
Record name | Cystamine dihydrochloride | |
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URL | https://haz-map.com/Agents/20882 | |
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CAS No. |
56-17-7 | |
Record name | Cystamine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanamine, 2,2'-dithiobis-, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-Dithiodi(ethylammonium) dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-dithiodi(ethylammonium) dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.237 | |
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Record name | CYSTAMINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I90T518457 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Cystamine dihydrochloride primarily functions as a transglutaminase 2 (TG2) inhibitor. [, , , ] This enzyme catalyzes the formation of isopeptide bonds between glutamine and lysine residues in proteins, contributing to processes like extracellular matrix (ECM) stabilization and cell signaling. [, ] By inhibiting TG2, this compound can disrupt ECM remodeling, influence cell adhesion and proliferation, and modulate cellular responses to stimuli like radiation. [, , ]
A: Research suggests that this compound can inhibit the enhanced fibroblast proliferation observed on IPF-derived extracellular matrix. [] This effect is attributed to its ability to reduce aberrant crosslinking in the ECM, a hallmark of IPF, by inhibiting TG2 and lysyl oxidase-like 3 (LOXL3). []
A: Studies indicate that this compound, through its inhibition of TG2, disrupts the fusion of autophagosomes with lysosomes in glioblastoma cells. [] This occurs due to the role of TG2 in transporting syndecan 1 (SDC1) to lysosomes and facilitating the interaction between microtubule-associated protein 1 light chain 3 (LC3) on autophagosomes and ectopic P-granules 5 (EPG5) on lysosomes. [] This disruption of autophagy contributes to enhanced radiosensitivity in these cells. []
A: this compound is represented by the molecular formula C4H12N2S2·2HCl and has a molecular weight of 225.23 g/mol. [, ]
A: Yes, various spectroscopic techniques have been used to characterize this compound. 1H-NMR, FTIR, and 13C NMR have all been used to confirm its structure and analyze its properties. [, , , ] For example, 13C NMR analysis has shown that this compound likely exists in an extended conformation. []
A: In polyurethane micelles, the incorporation of this compound as a chain extender in the hard segment can influence the size of the resulting micelles. [] In hyaluronic acid nanogels, this compound is frequently employed as a crosslinking agent, imparting redox-responsiveness to the nanogels due to the presence of cleavable disulfide bonds. [, , ]
A: Yes, research has explored the stability of this compound in various contexts. For instance, studies have demonstrated its ability to form stable self-assembled monolayers (SAMs) on gold surfaces. [] Additionally, the disulfide bonds introduced by this compound in materials like hydrogels provide redox-responsiveness, allowing for degradation in reducing environments like those found within cells. [, , ]
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